

Advanced Technical Guide: N-(2,4-difluorophenyl)-3-oxobutanamide

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Compound of Interest

Compound Name:	<i>N</i> -(2,4-difluorophenyl)-3-oxobutanamide
CAS No.:	218930-20-2
Cat. No.:	B3025491

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Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

N-(2,4-difluorophenyl)-3-oxobutanamide (CAS: 218930-20-2) is a specialized fluorinated building block critical for the synthesis of nitrogen-containing heterocycles in medicinal chemistry and agrochemicals.[1][2][3] Featuring a reactive 1,3-dicarbonyl system and a pharmacologically privileged 2,4-difluorophenyl moiety, this compound serves as a versatile precursor for pyrazoles, quinolones, and dihydropyridines.[4]

The 2,4-difluorophenyl group is a hallmark of high-potency antifungal agents (e.g., Fluconazole, Voriconazole, Posaconazole) and kinase inhibitors, imparting metabolic stability and enhanced lipophilicity to the final drug scaffold.[4] This guide details the synthesis, mechanistic reactivity, and experimental protocols for utilizing this intermediate in drug discovery.[4]

Chemical Identity & Properties

Property	Data
IUPAC Name	N-(2,4-difluorophenyl)-3-oxobutanamide
CAS Number	218930-20-2
Molecular Formula	C ₁₀ H ₉ F ₂ NO ₂
Molecular Weight	213.18 g/mol
Appearance	White to off-white solid
Melting Point	127–129 °C (Typical)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Functional Groups	Amide, Ketone, Active Methylene (C2), Fluorinated Aromatic Ring

Tautomerism

Like all

-keto amides, **N-(2,4-difluorophenyl)-3-oxobutanamide** exists in equilibrium between its keto and enol forms. In solution (especially in non-polar solvents like CDCl₃), the enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl.[4]

- Keto Form: Reactive at C2 (active methylene) for alkylation.[4]
- Enol Form: Reactive at O or C2 depending on conditions; essential for cyclization mechanisms.

Synthetic Routes[5][6][7][8][9][10][11][12][13]

The synthesis of **N-(2,4-difluorophenyl)-3-oxobutanamide** is primarily achieved through the acetoacetylation of 2,4-difluoroaniline. Two primary methods are employed depending on scale and reagent availability.

Method A: Industrial Route (Diketene)

The reaction of 2,4-difluoroaniline with diketene is the most atom-economical route, producing no by-products other than the target molecule. This reaction is highly exothermic and typically performed in inert solvents like toluene or dichloromethane.

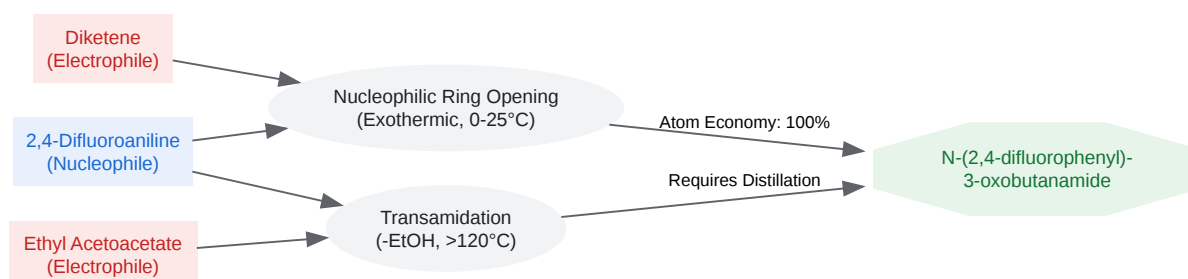
- Reagents: 2,4-Difluoroaniline, Diketene.[4][5]
- Conditions: 0–25 °C, inert atmosphere (N₂).[4]
- Yield: High (>90%).
- Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of diketene, followed by ring opening.[4]

Method B: Laboratory Route (Ethyl Acetoacetate)

For laboratory scale where diketene handling is restricted, ethyl acetoacetate is used.[4] This transamidation reaction is reversible and requires the removal of ethanol to drive the equilibrium forward. High temperatures (>120 °C) or catalysts (e.g., amines, Lewis acids) are often required.[4]

- Reagents: 2,4-Difluoroaniline, Ethyl Acetoacetate.[4]
- Conditions: Reflux in toluene/xylene with Dean-Stark trap (to remove EtOH) or microwave irradiation.
- Catalysts: Triethylamine, DMAP, or Zinc dust.[4]

Synthesis Pathway Diagram[5][6][12]



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Figure 1: Comparison of Industrial (Diketene) and Laboratory (Ethyl Acetoacetate) synthesis routes.

Mechanistic Reactivity & Applications[5][14]

The versatility of **N-(2,4-difluorophenyl)-3-oxobutanamide** stems from its multiple reactive sites, allowing it to serve as a lynchpin in the synthesis of complex heterocycles.

Synthesis of Pyrazoles (Knorr Pyrazole Synthesis)

Reaction with hydrazines yields pyrazolones or pyrazoles.[4] This is a critical transformation for creating bioisosteres of drugs like Celecoxib or Fipronil analogs.

- Reaction: Condensation with hydrazine hydrate or substituted hydrazines.
- Product: 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-ol (or tautomers).
- Mechanism: Initial imine formation at the ketone followed by intramolecular cyclization on the amide carbonyl.

Synthesis of Quinolones (Knorr Quinoline Synthesis)

Under strong acidic conditions (e.g., H₂SO₄, PPA), the molecule undergoes intramolecular cyclization to form 2-quinolones or 4-quinolones.[4]

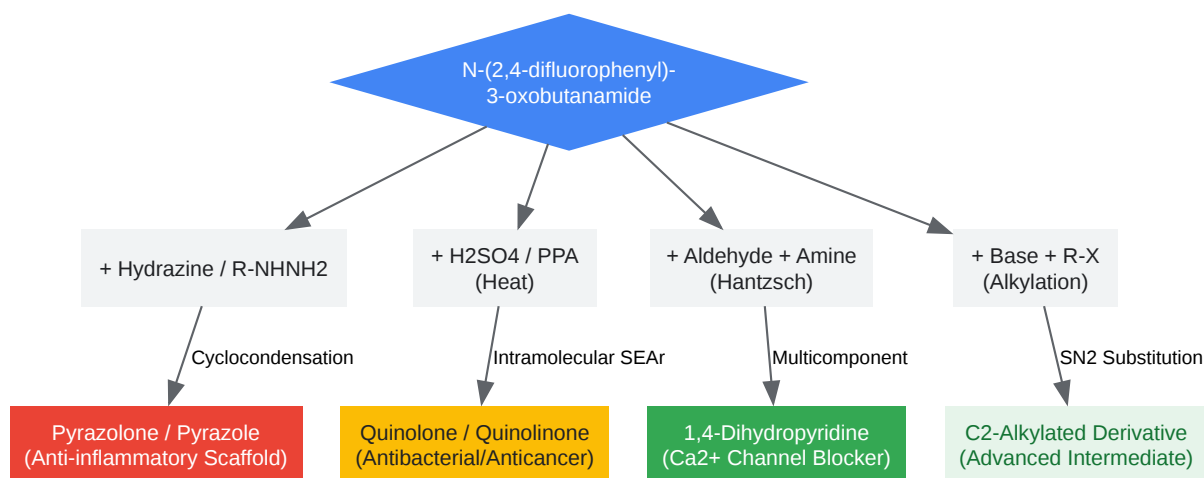
- Mechanism: Electrophilic aromatic substitution where the activated carbonyl attacks the phenyl ring (ortho to the amine).
- Note: The presence of fluorine atoms on the ring (at 2,4 positions) deactivates the ring towards electrophilic attack, often requiring harsher conditions or directing the cyclization to specific isomers (e.g., 6,8-difluoro-4-methylquinolin-2(1H)-one).[4]

Active Methylene Alkylation

The C2 position (between the two carbonyls) is highly acidic (pK_a ~11).[4] It can be deprotonated by mild bases (K₂CO₃, NaH) to undergo alkylation or Knoevenagel condensation

with aldehydes, leading to dihydropyridines (Hantzsch synthesis).[4]

Reactivity Flowchart



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Figure 2: Divergent synthetic applications of the core scaffold.

Experimental Protocols

Protocol 1: Synthesis via Ethyl Acetoacetate (Lab Scale)

Adapted from standard acetoacetylation procedures [1, 2].[4]

Materials:

- 2,4-Difluoroaniline (10 mmol, 1.29 g)[4]
- Ethyl Acetoacetate (12 mmol, 1.56 g)[4]
- Toluene (20 mL)
- Triethylamine (0.5 mL, Catalyst)[4]

Procedure:

- Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
- Addition: Add 2,4-difluoroaniline, ethyl acetoacetate, toluene, and triethylamine to the flask.
- Reaction: Heat the mixture to reflux (bath temp ~120 °C) for 4–6 hours. Monitor the collection of ethanol/water in the trap.
- Monitoring: Check progress via TLC (Eluent: Hexane/EtOAc 7:3). The product typically appears at a lower R_f than the aniline.
- Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.[4][6]
- Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to obtain white crystals.
- Yield: Expected yield 60–80%.

Protocol 2: Synthesis of Pyrazolone Derivative

Procedure:

- Dissolve **N-(2,4-difluorophenyl)-3-oxobutanamide** (1.0 eq) in Ethanol.
- Add Hydrazine Hydrate (1.1 eq) dropwise at room temperature.
- Reflux for 2 hours.
- Cool to 0 °C. Filter the precipitated solid (1-(2,4-difluorophenyl)-3-methyl-pyrazol-5-one).

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

- ¹H NMR (400 MHz, CDCl₃):
 - 9.20 (br s, 1H, NH)[4]

- 8.30 (m, 1H, Ar-H, H-6)[4]
- 6.90 (m, 2H, Ar-H, H-3, H-5)[4]
- 3.65 (s, 2H, -CH₂- of keto form) [Note: Enol form will show singlet at ~5.0 ppm and OH >12 ppm][4]
- 2.35 (s, 3H, -CH₃)[4]
- ¹³C NMR: Carbonyl peaks at ~204 ppm (ketone) and ~163 ppm (amide).[4] C-F coupling will be observed for aromatic carbons (doublets/triplets).[4]
- ¹⁹F NMR: Two distinct signals around -110 to -120 ppm, showing coupling patterns typical of 2,4-substitution.
- Mass Spectrometry (ESI+): [M+H]⁺ = 214.2.[4]

Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]
- Handling: Use in a fume hood. Avoid dust formation.
- Storage: Store at 2–8 °C or -20 °C for long term. Keep container tightly closed in a dry place.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

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